3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE
Description
Chemical Structure and Key Features
3-{7-Methoxy-1-Methyl-1H,2H,3H,4H,9H-Pyrido[3,4-b]Indol-2-Yl}Propanehydrazide is a heterocyclic compound featuring a pyrido[3,4-b]indole core. This scaffold consists of an indole ring fused with a pyridine moiety at positions 3 and 4, respectively. The compound is further substituted with:
- A methoxy group (-OCH3) at position 7 of the indole ring.
- A methyl group (-CH3) at position 1 of the tetrahydropyridine ring.
- A propanehydrazide (-CONHNH2) side chain at position 2 of the pyridoindole system.
Properties
IUPAC Name |
3-(7-methoxy-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-10-16-13(5-7-20(10)8-6-15(21)19-17)12-4-3-11(22-2)9-14(12)18-16/h3-4,9-10,18H,5-8,17H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQITYLCLAEVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1CCC(=O)NN)C3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328102 | |
| Record name | 3-(7-methoxy-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
97595-27-2 | |
| Record name | 3-(7-methoxy-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction can reduce double bonds or other functional groups. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyridoindole scaffold is a privileged structure in medicinal chemistry due to its diverse bioactivity. Below, we compare 3-{7-Methoxy-1-Methyl-1H,2H,3H,4H,9H-Pyrido[3,4-b]Indol-2-Yl}Propanehydrazide with key analogs from the literature.
Table 1: Structural and Functional Comparison of Pyridoindole Derivatives
*Molecular weight calculated based on formula C17H20N4O2.
Key Comparative Insights
Core Structure Variations The pyrido[3,4-b]indole core in the target compound differs from pyrido[4,3-b]indole derivatives () in ring fusion positions. The tetrahydro saturation in the pyridine ring (1H,2H,3H,4H,9H) reduces aromaticity compared to fully unsaturated analogs, possibly enhancing conformational flexibility .
Substituent Effects
- Hydrazide vs. Amide Groups : The target’s propanehydrazide group (-CONHNH2) offers two NH groups for hydrogen bonding, unlike the single NH in amide derivatives (e.g., 7l, 8f). This could improve solubility in polar solvents or interaction with enzymatic active sites .
- Methoxy Positioning : The 7-methoxy group in the target compound may donate electron density to the indole ring, contrasting with 4-methoxy-substituted analogs (e.g., 7l). This positional difference could modulate π-π stacking or metabolic stability .
Spectral and Analytical Data
- IR/NMR Trends : Amide derivatives (7l, 8f) exhibit IR peaks at ~1651 cm⁻¹ (C=O stretch) and NMR signals for CONH protons at δ8.5–8.7 . The target’s hydrazide group may show similar C=O stretching but distinct NH signals (e.g., δ6–8 for NHNH2).
- Mass Spectrometry : The target’s molecular ion ([M+H]+) is expected near m/z 333, lower than 7l (m/z 594) due to its shorter side chain .
Compounds like 7l and 8f, with elongated hydrophobic chains, are designed for membrane penetration (e.g., targeting intracellular kinases), whereas the target’s compact hydrazide may favor extracellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
